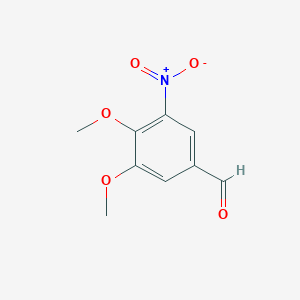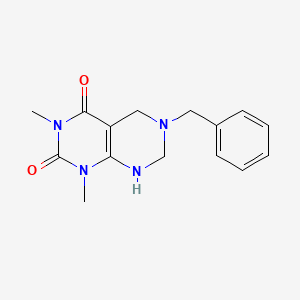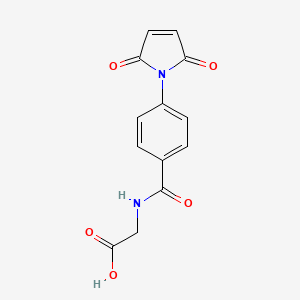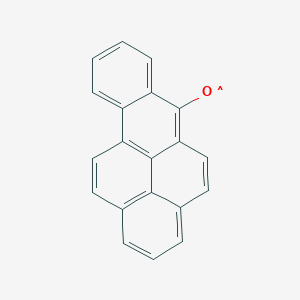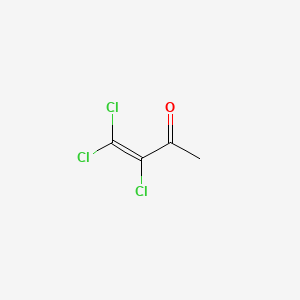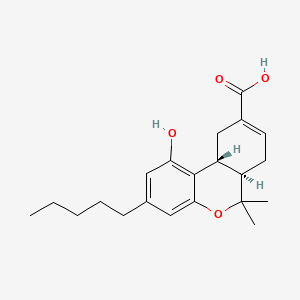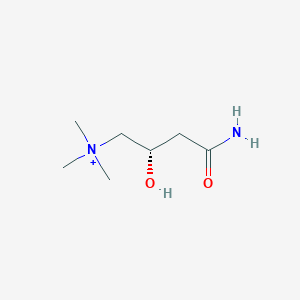
(S)-carnitinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-carnitinamide is a carnitinamide. It is an enantiomer of a (R)-carnitinamide.
Scientific Research Applications
Entrainment and Stereochemistry
The research by Pallavicini et al. (2008) and (2007) focuses on the entrainment resolution of carnitinamide chloride, a precursor to (R)-carnitinamide and subsequently (R)-carnitine. These studies highlight the efficient resolution of carnitinamide chloride and the characterization of enantiomer systems formed by its salts, which is significant for the cost-effective production of stereospecific compounds (Pallavicini et al., 2008) (Pallavicini et al., 2007).
Conversion to Oxazolidinones
Bolchi et al. (2012) explored the conversion of carnitinamide chloride to 5-aminomethyl-2-oxazolidinones, demonstrating a sequence of reactions applicable to both (S)- and (R)-carnitinamide. This research is pivotal in the synthesis of structurally diverse compounds, extending the applications of carnitinamide in chemical synthesis (Bolchi et al., 2012).
Impact on Diabetes and Metabolic Disorders
Several studies have investigated the impact of compounds related to carnitinamide on metabolic disorders, particularly diabetes. For example, Fernandez et al. (2013) explored the treatment of children at risk of type 1 diabetes with acetyl-L-carnitine, demonstrating its potential in delaying or remitting the evolution of diabetes (Fernandez et al., 2013). Similarly, Cresto et al. (2006) studied the effect of acetyl-L-carnitine plus nicotinamide on autoimmune type 1 diabetes in mice, suggesting a therapeutic potential for related compounds (Cresto et al., 2006).
Therapeutic and Nutritional Roles
Flanagan et al. (2010) discussed the role of carnitine in various diseases, highlighting its importance in energy production and fatty acid metabolism. This study provides a broader context for understanding the potential applications of carnitinamide-related compounds in health and disease management (Flanagan et al., 2010).
Bioavailability and Pharmacokinetics
Trammell et al. (2016) provided insights into the pharmacokinetics of nicotinamide riboside, a precursor to NAD+, which is related to carnitinamide. This study is relevant for understanding the bioavailability and metabolic effects of similar compounds (Trammell et al., 2016).
properties
Molecular Formula |
C7H17N2O2+ |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m0/s1 |
InChI Key |
KWIXGIMKELMNGH-LURJTMIESA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)N)O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




